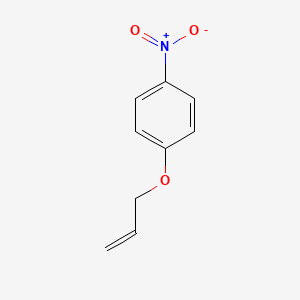

Allyl p-nitrophenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGGVVIZHGION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277447 | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-66-7 | |

| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Allyl p-nitrophenyl ether via Williamson ether synthesis

An In-Depth Technical Guide to the Synthesis of Allyl p-Nitrophenyl Ether via Williamson Ether Synthesis

Authored by: A Senior Application Scientist

Foreword: The Enduring Relevance of a Classic Transformation

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for its reliability and versatility in constructing ether linkages.[1] This guide provides a comprehensive, field-proven exploration of its application to a specific and illustrative transformation: the synthesis of this compound. This reaction is not merely an academic exercise; it serves as a perfect model for understanding the synthesis of aryl ethers, particularly those involving activated phenolic systems.

For researchers and professionals in drug development and materials science, a deep, causal understanding of such fundamental reactions is paramount. This document moves beyond a simple recitation of steps to dissect the underlying principles, justify experimental choices, and provide a self-validating protocol grounded in established chemical theory. We will explore the mechanistic nuances, optimize reaction parameters, and detail the characterization process, offering insights that empower the practicing scientist to troubleshoot and adapt this methodology with confidence.

Mechanistic Deep Dive: The "Why" Behind the Williamson Synthesis

The synthesis of this compound proceeds via the classic Williamson mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] Understanding the specific roles of the reactants and the reaction environment is critical to appreciating the efficiency of this process.

1.1. The Nucleophile: An Activated Phenoxide

The reaction is initiated by the deprotonation of p-nitrophenol to form the corresponding p-nitrophenoxide ion.[2] This is the active nucleophile.

-

Causality of Acidity: The key to this step's success lies in the electronic properties of the p-nitrophenol. The strongly electron-withdrawing nitro group (-NO₂) at the para position significantly increases the acidity of the phenolic proton (pKa ≈ 7.1) compared to phenol itself (pKa ≈ 10). This is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized onto the nitro group. This enhanced acidity means that relatively mild bases, such as potassium carbonate (K₂CO₃), are sufficient to achieve complete deprotonation, avoiding the need for harsher reagents like sodium hydride (NaH) that are often required for less acidic alcohols.[4]

1.2. The Electrophile: A Favorable Alkyl Halide

Allyl bromide serves as the electrophile. The choice of the alkylating agent is a critical determinant of the reaction's success.

-

SN2 Suitability: As a primary alkyl halide, allyl bromide is an ideal substrate for SN2 reactions.[1][5] The reaction proceeds via a backside attack by the nucleophilic phenoxide on the carbon atom bearing the bromine.[1][5] This pathway is sterically accessible, leading to the desired ether product with high efficiency. The use of secondary or tertiary halides would dramatically increase the likelihood of the competing E2 elimination side reaction, which would produce propene instead of the desired ether.[1][5]

1.3. The Reaction Environment: Solvent and Temperature

-

Solvent Choice: The SN2 mechanism is greatly favored by polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF).[2] These solvents can effectively solvate the potassium cation (from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the substitution reaction.

-

Thermal Considerations: The reaction is typically performed at an elevated temperature (e.g., the reflux temperature of the solvent) to ensure a reasonable reaction rate. However, excessive temperatures should be avoided as they can increase the rate of potential side reactions.[1]

1.4. Visualizing the Mechanism

The SN2 mechanism involves a concerted step where the nucleophile attacks as the leaving group departs.

Caption: SN2 mechanism for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be robust and reproducible. The quantities provided are for a representative laboratory scale.

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10.0 | 1.0 |

| Allyl Bromide | C₃H₅Br | 120.98 | 1.33 g (0.96 mL) | 11.0 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |

| Acetonitrile | CH₃CN | 41.05 | 50 mL | - | - |

-

Rationale for Equivalents: A slight excess of allyl bromide (1.1 eq.) is used to ensure the complete consumption of the limiting reagent, p-nitrophenol. A larger excess of the base (1.5 eq.) ensures efficient deprotonation and helps to drive the reaction to completion.

2.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Initiation: Begin vigorous stirring. Add allyl bromide (0.96 mL, 11.0 mmol) to the suspension using a syringe.

-

Reaction: Heat the mixture to a gentle reflux (approx. 82°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the p-nitrophenol spot (which is typically more polar) indicates reaction completion.

-

Work-up - Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid salts (K₂CO₃ and KBr) using a Buchner funnel and wash the solid cake with a small amount of fresh acetonitrile or ethyl acetate.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, likely a yellow oil or solid.

-

-

Work-up - Purification:

-

Dissolve the crude residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with 1M sodium hydroxide solution (2 x 25 mL) to remove any unreacted p-nitrophenol.

-

Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

-

Final Purification: The resulting solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as pale yellow crystals.

2.3. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following data provide a baseline for successful synthesis.

3.1. Physical Properties

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: Literature values can be consulted for comparison.

3.2. Spectroscopic Data

The combination of NMR and IR spectroscopy provides unambiguous structural confirmation.[6]

| Technique | Expected Observations |

| ¹H NMR | ~8.2 ppm (d, 2H): Aromatic protons ortho to the -NO₂ group. ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether oxygen. ~6.0 ppm (m, 1H): Internal alkene proton (-O-CH₂-CH =CH₂). ~5.4 ppm (m, 2H): Terminal alkene protons (-CH=CH₂ ). ~4.6 ppm (d, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -CH=). |

| ¹³C NMR | ~163 ppm: Aromatic carbon attached to oxygen. ~142 ppm: Aromatic carbon attached to -NO₂. ~132 ppm: Internal alkene carbon (-CH=). ~126 ppm: Aromatic C-H ortho to -NO₂. ~118 ppm: Terminal alkene carbon (=CH₂). ~115 ppm: Aromatic C-H ortho to oxygen. ~70 ppm: Methylene carbon (-O-CH₂-).[7] |

| IR (cm⁻¹) | ~3100-3000: Aromatic and vinylic C-H stretch. ~1590, 1490: Aromatic C=C stretch. ~1520, 1340: Asymmetric and symmetric N-O stretch of the nitro group. ~1250: Aryl-O-Alkyl C-O stretch (asymmetric). ~1020: Aryl-O-Alkyl C-O stretch (symmetric). |

Field Insights & Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, the reaction may be extended. Alternatively, ensure the reagents (especially K₂CO₃) are anhydrous, as water can impede the reaction.

-

Presence of p-Nitrophenol in Product: A pink or yellow hue in the final product after recrystallization can indicate residual p-nitrophenol. This is effectively removed by the 1M NaOH wash during work-up, which deprotonates the acidic phenol, making it soluble in the aqueous layer.

-

Alternative: Phase Transfer Catalysis (PTC): For reactions that are sluggish or require a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can be employed. The catalyst escorts the phenoxide anion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[8][9] This "green chemistry" approach can reduce the need for anhydrous organic solvents.[9]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a highly efficient and instructive process. Its success is rooted in the deliberate selection of an activated phenol, a sterically unhindered primary halide, and an appropriate polar aprotic solvent system. By understanding the causal relationships between these experimental choices and the underlying SN2 mechanism, researchers can confidently execute this synthesis and adapt its principles to a wide array of etherification challenges in their own work. This guide serves as a testament to the power of applying fundamental organic chemistry principles to achieve practical and reproducible synthetic outcomes.

References

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Optimization of p-nitrophenyl ethanol ether synthesis - ResearchGate. Available at: [Link]

-

p-NITRODIPHENYL ETHER - Organic Syntheses Procedure. Available at: [Link]

-

Williamson Ether Synthesis - YouTube. (2018). Available at: [Link]

-

(PDF) Synthesis of allyl phenyl ether and claisen rearrangement - ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

-

Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. - MDPI. Available at: [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975). Available at: [Link]

-

This compound | C9H9NO3 | CID 220100 - PubChem - NIH. Available at: [Link]

-

Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - MDPI. (2023). Available at: [Link]

-

1H- and 13C-NMR for - The Royal Society of Chemistry. Available at: [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH. Available at: [Link]

-

Phase Transfer Catalysis | Dalal Institute. Available at: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. Available at: [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. dalalinstitute.com [dalalinstitute.com]

Mechanism of Allyl p-nitrophenyl ether formation

An In-Depth Technical Guide to the Mechanism and Synthesis of Allyl p-Nitrophenyl Ether

Introduction

The Williamson ether synthesis, a reaction of profound historical and practical importance in organic chemistry, provides a robust and versatile method for the formation of ethers.[1] This guide delves into a specific and illustrative example: the formation of this compound. This reaction serves as an excellent model for understanding the nuances of the SN2 mechanism, the principles of nucleophilicity and electrophilicity, and the strategic choices made in a laboratory setting to optimize reaction outcomes.

For researchers in drug development and materials science, aryl allyl ethers are not merely academic curiosities. They are pivotal intermediates, most notably as precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that reorganizes the allyl ether into a substituted phenol.[2] Understanding the precise mechanism and validated protocols for the synthesis of the starting ether is, therefore, a foundational requirement. This document provides a comprehensive exploration of the reaction mechanism, a field-tested experimental protocol, and the analytical techniques required for validation, grounded in established scientific principles.

Part 1: The Core Mechanism - A Two-Step Nucleophilic Substitution

The synthesis of this compound from p-nitrophenol and allyl bromide is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3] The overall transformation can be dissected into two fundamental steps: the generation of a potent nucleophile and its subsequent reaction with an electrophile.

Step 1: Deprotonation and Formation of the p-Nitrophenoxide Nucleophile

The reaction is initiated by the deprotonation of p-nitrophenol using a suitable base.[4] The hydroxyl proton of p-nitrophenol is significantly more acidic than that of an unsubstituted phenol. This heightened acidity is a direct consequence of the strong electron-withdrawing nature of the para-nitro group (-NO₂), which stabilizes the resulting conjugate base, the p-nitrophenoxide ion, through resonance. The negative charge on the oxygen atom is delocalized across the aromatic ring and into the nitro group, dispersing the charge and making the anion more stable and thus easier to form.

Choice of Base - A Deliberate Decision: The selection of the base is a critical experimental parameter.

-

Moderately Strong Bases (K₂CO₃, NaOH, KOH): For aryl ethers, bases like potassium carbonate or potassium hydroxide are often sufficient and cost-effective.[3] They are strong enough to deprotonate the acidic p-nitrophenol to a significant extent, driving the equilibrium towards the formation of the reactive phenoxide.

-

Strong Bases (NaH, KH): For less acidic alcohols, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are employed.[5] These react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[4] For p-nitrophenol, such a strong base is effective but may not be necessary.

Step 2: The SN2 Attack

Once formed, the p-nitrophenoxide ion acts as a potent oxygen-centered nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of allyl bromide.[1] This step adheres to the concerted mechanism of an SN2 reaction: the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[3][5]

The success of this step hinges on the structure of the electrophile. Allyl bromide is an ideal substrate for SN2 reactions because it is a primary alkyl halide, which means the electrophilic carbon is sterically unhindered, allowing for easy "backside attack" by the nucleophile.[5] The bromide ion is an excellent leaving group, readily accommodating the negative charge as it departs.

Caption: Overall workflow of the Williamson ether synthesis for this compound.

Part 2: Optimizing the Reaction Environment

Achieving a high yield and purity requires careful control of the reaction conditions. The choice of solvent and the potential use of catalysts can dramatically influence the reaction's efficiency.

Solvent Selection: The Key to Nucleophile Reactivity

The solvent plays a non-negotiable role in an SN2 reaction.

-

Polar Aprotic Solvents (Recommended): Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[1] These solvents can solvate the cation (e.g., K⁺) of the phenoxide salt but do not effectively solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 attack.

-

Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. They form strong hydrogen bonds with the oxygen anion of the phenoxide, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and hinders its ability to attack the electrophile, thereby slowing the reaction rate significantly.[1]

Phase Transfer Catalysis (PTC): Bridging the Divide

In many industrial and laboratory preparations, it is convenient to use an aqueous solution of a base (like NaOH) with the organic reactants dissolved in an immiscible organic solvent. In this two-phase system, the reaction is extremely slow because the phenoxide resides in the aqueous phase while the allyl bromide is in the organic phase.

A phase transfer catalyst (PTC) is used to solve this problem. These are typically quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB). The catalyst transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the allyl bromide.[1] The lipophilic alkyl groups of the quaternary ammonium cation make the ion pair soluble in the organic solvent. This technique offers several advantages, including milder reaction conditions, faster reaction times, and the avoidance of anhydrous solvents, aligning with the principles of green chemistry.

Caption: The catalytic cycle of a phase transfer catalyst in ether synthesis.

Part 3: A Validated Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. Every step is designed for safety, efficiency, and reproducibility.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|---|

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 20.0 | 2.78 g |

| Allyl Bromide | C₃H₅Br | 120.98 | 22.0 | 1.8 mL |

| Potassium Carbonate | K₂CO₃ | 138.21 | 30.0 | 4.15 g |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | - | 50 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (2.78 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Causality: Anhydrous K₂CO₃ is used as the base. A slight excess ensures complete deprotonation of the phenol. The reflux condenser prevents the loss of volatile solvent and reactant.

-

-

Solvent and Reagent Addition: Add acetonitrile (50 mL) to the flask, followed by the dropwise addition of allyl bromide (1.8 mL, 22.0 mmol) via syringe while stirring.

-

Causality: Acetonitrile is the polar aprotic solvent of choice. Adding the electrophile dropwise helps to control any initial exotherm. A small excess of allyl bromide ensures the complete consumption of the limiting p-nitrophenoxide.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Causality: Heating provides the necessary activation energy for the SN2 reaction. TLC is a crucial self-validating step to confirm the consumption of the starting material (p-nitrophenol) and the formation of the less polar product.

-

-

Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid with a small amount of acetonitrile.

-

Causality: This step removes the inorganic byproducts (KBr, excess K₂CO₃).

-

-

Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Causality: This yields the crude product.

-

-

Purification: Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted p-nitrophenol, followed by a wash with brine (25 mL).

-

Causality: The basic wash deprotonates any residual acidic p-nitrophenol, making it water-soluble and easily removed. The brine wash removes residual water from the organic phase.

-

-

Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the pure this compound as a solid.

-

Causality: The drying agent removes trace water. Evaporation of the solvent provides the final, purified product. The yield should be calculated and the product characterized.

-

Part 4: Spectroscopic Characterization and Quality Control

Confirmation of the product's identity and purity is non-negotiable and is achieved through standard spectroscopic methods.[6]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value / Observation | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~8.2 ppm (d) | Aromatic protons ortho to -NO₂ |

| Chemical Shift (δ) | ~7.0 ppm (d) | Aromatic protons ortho to ether | |

| Chemical Shift (δ) | ~6.0 ppm (m) | Allylic -CH= | |

| Chemical Shift (δ) | ~5.4 ppm (m) | Allylic =CH₂ | |

| Chemical Shift (δ) | ~4.6 ppm (d) | -O-CH₂- | |

| ¹³C NMR | Chemical Shift (δ) | ~164 ppm | C-O (Aromatic) |

| Chemical Shift (δ) | ~141 ppm | C-NO₂ (Aromatic) | |

| Chemical Shift (δ) | ~132 ppm | Allylic -CH= | |

| Chemical Shift (δ) | ~126 ppm | CH (Aromatic, ortho to -NO₂) | |

| Chemical Shift (δ) | ~118 ppm | Allylic =CH₂ | |

| Chemical Shift (δ) | ~115 ppm | CH (Aromatic, ortho to ether) | |

| Chemical Shift (δ) | ~70 ppm | -O-CH₂- | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1590, 1340 cm⁻¹ | N-O asymmetric & symmetric stretch |

| Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | C-O-C asymmetric stretch (aryl-alkyl ether) | |

| Wavenumber (cm⁻¹) | ~1645 cm⁻¹ | C=C stretch (alkene) | |

| Wavenumber (cm⁻¹) | ~3080 cm⁻¹ | =C-H stretch (alkene) |

| Mass Spec (EI) | m/z | 179 | [M]⁺ (Molecular Ion) |

Part 5: Potential Pitfalls and Competing Reactions

While the Williamson ether synthesis is robust, a senior scientist must be aware of potential side reactions.

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions of the aromatic ring. While O-alkylation is generally favored under these conditions, a small amount of C-alkylation (forming 2-allyl-4-nitrophenol) can occur, particularly with less polar solvents or different counter-ions.[3]

-

Claisen Rearrangement: The product, this compound, can undergo a thermal[7][7]-sigmatropic rearrangement to form 2-allyl-4-nitrophenol.[8] This is generally not a concern at the reflux temperature of acetonitrile but can become significant if the reaction is conducted at much higher temperatures (e.g., >150°C), which could compromise the purity of the isolated product.

-

Elimination: With secondary or tertiary alkyl halides, elimination (E2) to form an alkene becomes a major competing pathway.[5] This is not a significant issue with allyl bromide, a primary halide, but is a critical consideration when planning other ether syntheses.

Conclusion

The formation of this compound is a textbook example of the Williamson ether synthesis that provides a deep understanding of the SN2 mechanism. By carefully selecting the base, solvent, and temperature, and by employing robust purification and analytical techniques, this important synthetic intermediate can be prepared in high yield and purity. The principles discussed herein—from the electronic effects of substituents to the practical application of phase transfer catalysis—are broadly applicable across the field of organic synthesis, providing a solid foundation for researchers in the chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][5]

-

Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428. [Link][8]

-

Organic Chemistry Portal. Allyl Ethers. [Link]

-

Ramirez, A., et al. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2021(2), M1221. [Link][9]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 220100, this compound. [Link][10]

-

ResearchGate. (2019). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link][2]

-

Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link][11]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Allyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C9H9NO3 | CID 220100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Allyl p-Nitrophenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl p-nitrophenyl ether is a versatile bifunctional molecule that holds significant promise for a range of applications, from fundamental organic synthesis to the development of novel therapeutic agents. Its unique chemical architecture, featuring a reactive allyl group and an electron-deficient nitrophenyl ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering a detailed exploration of its synthesis, key reactions, and potential applications, particularly within the realm of drug discovery and development. The content herein is designed to equip researchers and scientists with the technical knowledge and practical insights necessary to effectively utilize this valuable chemical entity in their work.

Introduction: Unveiling a Multifunctional Scaffold

This compound, systematically named 1-(allyloxy)-4-nitrobenzene, is an aromatic ether characterized by the presence of a terminal double bond in the allyl substituent and a strongly electron-withdrawing nitro group in the para position of the phenyl ring. This strategic arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable intermediate in organic synthesis.

The allyl group serves as a handle for a variety of transformations, including the iconic Claisen rearrangement, as well as addition and oxidation reactions. The p-nitrophenyl moiety, on the other hand, activates the aromatic ring for nucleophilic aromatic substitution and provides a precursor to the corresponding aniline derivative, a common building block in medicinal chemistry. Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this compound.

This guide will delve into the core chemical properties of this compound, provide detailed experimental protocols for its synthesis and key reactions, and explore its emerging applications, particularly in the design and synthesis of biologically active molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a compound is the foundation for its successful application in research and development. This section details the key physicochemical parameters and provides an analysis of the spectroscopic signatures of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and for designing appropriate reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [PubChem][1] |

| Molecular Weight | 179.17 g/mol | [PubChem][1] |

| CAS Number | 1568-66-7 | [PubChem][1] |

| Appearance | Likely a solid | |

| Melting Point | 35 °C | [ChemicalBook][2] |

| Boiling Point | 105-106 °C at 0.4 Torr | [ChemicalBook][2] |

| Density | 1.168 g/cm³ (Predicted) | [ChemicalBook][2] |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ethanol, and diethyl ether. | General Knowledge |

| pKa (of conjugate acid) | Estimated to be weakly basic due to the ether oxygen, but the nitro group's electron-withdrawing nature reduces this basicity. |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of organic molecules. The following sections detail the expected spectroscopic data for this compound based on its structure and data from closely related analogs.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the allyl group and the aromatic ring.

-

Aromatic Protons: The electron-withdrawing nitro group strongly deshields the aromatic protons. The spectrum will show two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be the most deshielded.

-

Allyl Protons:

-

The protons of the -O-CH₂- group will appear as a doublet.

-

The internal vinylic proton (-CH=) will be a multiplet due to coupling with both the terminal vinylic protons and the methylene protons.

-

The terminal vinylic protons (=CH₂) will appear as two distinct multiplets due to their diastereotopic nature.

-

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The ipso-carbon attached to the oxygen will also be significantly downfield.

-

Allyl Carbons: Three distinct signals will be observed for the allyl group carbons: the -O-CH₂- carbon, the internal vinylic carbon (-CH=), and the terminal vinylic carbon (=CH₂).

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group will be observed in the regions of 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.

-

C=C Stretch: A peak corresponding to the C=C stretching of the allyl group will be present around 1640-1680 cm⁻¹.

-

C-O-C Stretch: The ether linkage will give rise to a C-O-C stretching band, typically in the 1200-1275 cm⁻¹ region for aryl ethers.

-

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 179. Fragmentation patterns will likely involve the loss of the allyl group, the nitro group, and other characteristic fragments.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, p-nitrophenol is deprotonated with a suitable base to form the p-nitrophenoxide ion, which then acts as a nucleophile to displace the bromide from allyl bromide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar aryl ethers.[3]

Materials:

-

p-Nitrophenol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Allyl Bromide: Stir the mixture at room temperature and add allyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove any unreacted p-nitrophenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.

Self-Validation: The purity of the synthesized product should be confirmed by TLC, melting point determination, and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with the expected values.

Reactivity and Key Transformations

The reactivity of this compound is dictated by the interplay of its three key components: the allyl group, the ether linkage, and the p-nitrophenyl ring. This section explores the principal reactions of this molecule, providing mechanistic insights and experimental considerations.

The Claisen Rearrangement: A Signature Transformation

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a hallmark of allyl aryl ethers.[4] Upon heating, this compound undergoes a[5][5]-sigmatropic rearrangement to yield 2-allyl-4-nitrophenol. The reaction proceeds through a concerted, cyclic transition state.[6]

Caption: Mechanism of the Claisen Rearrangement.

The electron-withdrawing nitro group can influence the rate of the rearrangement, although the primary driving force is thermal energy.

This protocol is based on general procedures for the thermal rearrangement of allyloxyarenes.[7]

Materials:

-

This compound

-

High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

Procedure:

-

Reaction Setup: Place this compound in a round-bottom flask equipped with a reflux condenser and a thermometer. Add a high-boiling point solvent (optional, can be performed neat).

-

Reaction: Heat the mixture to a high temperature (typically 180-220 °C) and maintain for several hours. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture and dissolve it in a suitable organic solvent like diethyl ether.

-

Wash the organic solution with dilute acid (if a basic solvent was used) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2-allyl-4-nitrophenol by column chromatography or recrystallization.

-

Reactions Involving the Nitro Group: Gateway to Anilines

The nitro group is a versatile functional group that can be readily reduced to an amino group, a transformation of immense importance in the synthesis of pharmaceuticals and other fine chemicals.[8]

The reduction of the nitro group in this compound provides access to 4-(allyloxy)aniline, a useful intermediate for further functionalization. Common reducing agents include tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[9] Catalytic hydrogenation can also be employed, but care must be taken to avoid reduction of the allyl double bond.[10]

Caption: Reduction of the nitro group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the para position is occupied by the allyloxy group, nucleophilic substitution of hydrogen at the ortho positions or even displacement of the nitro group itself can be achieved under specific conditions.[1][4][11]

For instance, reaction with strong nucleophiles like alkoxides in the presence of an oxidant can lead to the substitution of a hydrogen atom ortho to the nitro group.[1]

Reactions of the Allyl Group

The terminal double bond of the allyl group is susceptible to a variety of reactions, including:

-

Electrophilic Addition: Reaction with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) will proceed according to Markovnikov's rule.

-

Oxidation: The double bond can be oxidized to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate. Oxidative cleavage can be achieved with ozone followed by a reductive or oxidative work-up.

-

Deprotection (Ether Cleavage): The allyl ether can be cleaved to regenerate the phenol using various reagents, often involving transition metal catalysts like palladium complexes.

Applications in Drug Discovery and Development

The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry.

-

Precursor to Bioactive Molecules: The Claisen rearrangement product, 2-allyl-4-nitrophenol, and its derivatives have been investigated for their biological activities. The corresponding aminophenol, obtained after reduction of the nitro group, serves as a versatile scaffold for the synthesis of compounds with potential antioxidant and anticancer properties.[12][13]

-

Fungicidal and Antimicrobial Potential: Phenolic compounds containing allyl and nitro groups have shown promise as antifungal and antimicrobial agents. For example, derivatives of 2-allylphenol have been tested against plant pathogens like Phytophthora cinnamomi.[14]

-

Scaffold for Library Synthesis: The diverse reactivity of this compound makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The ability to independently modify the allyl group, the aromatic ring, and the nitro/amino group allows for the generation of a wide range of molecular diversity.

Conclusion

This compound is a molecule with a rich and varied chemical personality. Its synthesis is straightforward, and its functional groups offer a multitude of opportunities for selective transformations. The Claisen rearrangement provides a reliable method for ortho-allylation of the phenol ring, while the nitro group can be readily converted to an amine, opening up avenues for further derivatization. The reactivity of the allyl group itself adds another layer of synthetic versatility.

For researchers in drug discovery and development, this compound and its derivatives represent a promising class of compounds. Their potential as precursors to biologically active molecules, coupled with their suitability for combinatorial synthesis, makes them valuable tools in the quest for new therapeutic agents. This guide has aimed to provide a solid foundation of knowledge and practical protocols to encourage and facilitate the exploration of this fascinating and useful molecule.

References

-

This compound | C9H9NO3 | CID 220100. PubChem. [Link]

-

Anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives with molecular docking and ADMET investigations. ResearchGate. [Link]

-

1-Benzyloxy-4-nitrobenzene. ResearchGate. [Link]

-

Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. PMC. [Link]

-

Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions | Analytical Chemistry. ACS Publications. [Link]

-

Oxidative nucleophilic alkoxylation of nitrobenzenes. Sci-Hub. [Link]

-

Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]

-

Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. [Link]

-

p-Allylnitrobenzene | C9H9NO2 | CID 595953. PubChem. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

-

Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. LillOA. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. [Link]

-

Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. [Link]

-

1-(Allyloxy)-4-ethylbenzene | C11H14O | CID 641278. PubChem. [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

-

Benzene, 1-methoxy-4-nitro-. Evaluation statement. [Link]

-

Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Semantic Scholar. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

-

1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495. PubChem. [Link]

-

1-Allyloxy-4-propoxybenzene | C12H16O2 | CID 24744918. PubChem. [Link]

-

Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]

-

Claisen Rearrangement. Organic Chemistry Portal. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

-

Nitro Reduction. Common Conditions. [Link]

Sources

- 1. Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. 1-(allyloxy)-4-nitrobenzene | 1568-66-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.vub.be [researchportal.vub.be]

In-Depth Technical Guide to the Physical Properties of Allyl p-Nitrophenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of Allyl p-nitrophenyl ether, specifically its melting and boiling points. This document is intended to serve as a technical resource, offering not only the reported values for these fundamental properties but also a detailed examination of the methodologies for their experimental determination. Understanding these characteristics is paramount for the safe handling, purification, and application of this compound in research and development settings, particularly within the pharmaceutical and materials science industries.

Core Physical Properties of this compound

This compound, also known as 1-nitro-4-(prop-2-en-1-yloxy)benzene, is a solid organic compound. Its core physical properties are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 35 °C | [1] |

| Boiling Point | 105-106 °C at 0.4 Torr | [1] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| CAS Number | 1568-66-7 | [2] |

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is crucial to note that the reported boiling point for this compound is at a reduced pressure (0.4 Torr), which is a common practice for compounds that may decompose at their atmospheric boiling point.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination

The determination of a compound's melting point is a critical indicator of its purity. A pure crystalline solid will typically melt over a narrow temperature range (0.5-1 °C). Impurities tend to depress and broaden the melting point range.

This method is widely adopted for its accuracy and the small amount of sample required.

Materials and Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm. This is achieved by repeatedly tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating is performed to get an approximate melting range.

-

For a known compound like this compound, with an expected melting point of 35 °C, start heating the block at a rate of 10-15 °C per minute until the temperature is about 10-15 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

-

Recording the Melting Range:

-

The T1 temperature is recorded at the first sign of liquid formation (the point at which the first tiny droplet of liquid is visible).

-

The T2 temperature is recorded when the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T1 to T2.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Tight Packing: Tightly packing the sample prevents air pockets and ensures efficient heat transfer, leading to a more accurate and sharp melting point.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.

Boiling Point Determination

The boiling point of a liquid is a key physical constant that is sensitive to changes in atmospheric pressure. For compounds that are sensitive to high temperatures, boiling point determination under reduced pressure (vacuum distillation) is the preferred method.

This method is suitable for small quantities of liquid.

Materials and Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add a small amount (0.5-1 mL) of liquid this compound to the small test tube.

-

Apparatus Assembly:

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the side arm to allow for proper convection.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil bath through convection.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary.

-

Continue to heat until a rapid and continuous stream of bubbles emerges. This indicates that the vapor of the liquid is now escaping.

-

-

Recording the Boiling Point:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the last bubble emerges and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the given atmospheric pressure.

-

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary tube traps the vapor of the liquid. The boiling point is reached when the vapor pressure inside the capillary equals the external pressure.

-

Slow Cooling: Allowing the apparatus to cool slowly ensures that the temperature reading is accurate at the point where the external pressure just overcomes the vapor pressure of the liquid.

-

Thiele Tube: The specific shape of the Thiele tube promotes uniform heating of the oil bath through natural convection, which is essential for an accurate boiling point determination.

Synthesis of this compound

A common method for the synthesis of aryl ethers is the Williamson ether synthesis. For this compound, this would involve the reaction of p-nitrophenoxide with an allyl halide.

Reaction Scheme:

General Procedure:

-

p-Nitrophenol is dissolved in a suitable solvent, such as acetone or dimethylformamide (DMF).

-

A base, such as potassium carbonate or sodium hydride, is added to deprotonate the phenolic hydroxyl group, forming the p-nitrophenoxide.

-

Allyl bromide is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Physical Property Characterization.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its chemical characterization. The values of 35 °C for its melting point and 105-106 °C at 0.4 Torr for its boiling point serve as critical data points for its handling, purification, and use in further synthetic applications. The detailed experimental protocols provided in this guide are designed to ensure the reliable and accurate measurement of these properties, upholding the principles of scientific integrity and reproducibility in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Solubility of Allyl p-nitrophenyl ether in common organic solvents

An In-Depth Technical Guide to the Solubility of Allyl p-Nitrophenyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes information from related compounds, theoretical principles of solubility, and established experimental methodologies to offer a robust framework for understanding and predicting its behavior in common organic solvents. The influence of the compound's functional groups—the allyl moiety, the ether linkage, the aromatic ring, and the para-nitro group—on its solubility is discussed in detail. Furthermore, this guide furnishes detailed protocols for the experimental determination of solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound, with the chemical formula C₉H₉NO₃, is a solid organic compound whose solubility is dictated by the interplay of its distinct structural features. A nuanced understanding of its molecular architecture is paramount for its effective use in synthesis, purification, and formulation.

-

The Aromatic Core and Ether Linkage: The central phenyl ether structure provides a degree of lipophilicity. Aryl ethers, in general, exhibit solubility in a range of organic solvents.

-

The Allyl Group: The presence of the allyl group (–CH₂–CH=CH₂) contributes to the nonpolar character of the molecule, further enhancing its affinity for nonpolar organic solvents.

-

The Nitro Group: The para-substituted nitro group (–NO₂) is a strongly polar and electron-withdrawing moiety. This group is capable of engaging in dipole-dipole interactions and can act as a hydrogen bond acceptor. The presence of the nitro group significantly influences the overall polarity of the molecule, enhancing its solubility in polar aprotic and some polar protic solvents.

The balance between the nonpolar allyl and phenyl components and the polar nitro group results in a molecule with a nuanced solubility profile, making the selection of an appropriate solvent system a critical consideration for its application.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the free energy change of the dissolution process (ΔG_sol). This is described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

where:

-

ΔH_sol is the enthalpy of solution, representing the energy difference between the solute-solute and solvent-solvent interactions in their pure states and the solute-solvent interactions in the solution.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute particles have more freedom of movement than in the solid lattice.

For a substance to dissolve, the Gibbs free energy of the solution must be lower than the Gibbs free energy of the separate solute and solvent. The fundamental principle of "like dissolves like" is a practical application of these thermodynamic considerations. Polar solvents will more effectively solvate polar solutes through favorable dipole-dipole interactions or hydrogen bonding, leading to a more negative or less positive enthalpy of solution. Conversely, nonpolar solutes are more readily dissolved in nonpolar solvents through van der Waals forces.

Qualitative and Inferred Solubility Profile of this compound

While precise quantitative solubility data for this compound is scarce in the literature, a qualitative and inferred solubility profile can be constructed based on the known solubility of structurally similar compounds and general chemical principles.

| Solvent Class | Common Examples | Inferred Solubility | Rationale |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moment of the nitro group and the ether linkage allows for favorable dipole-dipole interactions with these solvents. Synthesis procedures for related nitrophenyl ethers often utilize these types of solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. p-Nitrophenol shows good solubility in these solvents[1]. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The nitro and ether groups can act as hydrogen bond acceptors, leading to favorable interactions with alcohols. Structurally similar p-nitrophenyl acetate is soluble in ethanol[2]. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of this compound will have a favorable interaction with aromatic solvents through π-stacking. The synthesis of related ethers sometimes employs toluene as a solvent[3]. |

| Ethers | Diethyl Ether | Moderate | As an ether itself, this compound is expected to have some affinity for ether solvents. Allyl phenyl ether is miscible with diethyl ether[4]. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity imparted by the nitro group will limit its solubility in nonpolar aliphatic solvents. |

| Water | Very Low | The large nonpolar aromatic and allyl portions of the molecule are expected to make it sparingly soluble in water, despite the presence of the polar nitro group. |

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in a given solvent system. A visual representation of these interconnected factors is provided below.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: The solubility of most solid organic compounds, including this compound, increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid.

-

Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of this compound will be most effective.

-

Purity of the Solute: The presence of impurities can affect the observed solubility. In some cases, impurities can enhance solubility (salting-in) or decrease it (salting-out).

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome for dissolution to occur. Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of quantitative data, experimental determination of the solubility of this compound is often necessary. The following protocol outlines a reliable method for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a constant temperature bath or shaker incubator.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the filtered aliquot can be diluted with a known volume of a suitable solvent and the concentration determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Practical Applications in a Research and Development Context

A thorough understanding of the solubility of this compound is critical in several areas of research and drug development:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials, including this compound, are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: Recrystallization is a common technique for purifying solid organic compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[5][6][7]. The qualitative solubility table provided in this guide can aid in the selection of suitable solvent systems for the recrystallization of this compound.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: The development of analytical methods, such as HPLC, requires the selection of a mobile phase in which the analyte is soluble.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a robust framework for understanding and predicting its solubility behavior. By synthesizing information from structurally related compounds, applying fundamental principles of solubility, and providing detailed experimental protocols, researchers and drug development professionals are well-equipped to make informed decisions regarding the use of this important synthetic intermediate. The experimental determination of its solubility in various solvent systems is highly encouraged to build a more complete and quantitative understanding of its physicochemical properties.

References

-

This compound | C9H9NO3 | CID 220100. PubChem. ([Link])

-

Allyl phenyl ether. Wikipedia. ([Link])

-

Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. ([Link])

-

allyl phenyl ether: Topics by Science.gov. ([Link])

-

Ethyl p-nitrophenyl ether. ChemBK. ([Link])

- Process for the preparation of nitrophenyl alkyl ethers.

-

Synthesis of allyl phenyl ether and claisen rearrangement. ResearchGate. ([Link])

-

Recrystallization - Single Solvent. University of California, Los Angeles. ([Link])

-

allyl phenyl ether. Chemister.ru. ([Link])

-

Handbook of Aqueous Solubility Data By Samuel H. Yalkowsky and Yan He. ResearchGate. ([Link])

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. ([Link])

-

Chemical Properties of Allyl ethyl ether (CAS 557-31-3). Cheméo. ([Link])

- Process for the purification of diphenyl ether compounds.

-

Allyl alcohol. Sciencemadness Wiki. ([Link])

-

Chemical Properties of (3-Nitrophenyl) methanol, n-pentyl ether. Cheméo. ([Link])

-

Cas 23431-48-3,ALLYL P-TOLYL ETHER. LookChem. ([Link])

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. ([Link])

-

Alcohol, Phenol and Ether. Rankers IIT JEE/NEET Coaching. ([Link])

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. ([Link])

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. ([Link])

-

Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Cheméo. ([Link])

-

SYNTHESIS OF ALLYL PHENYL ETHER AND CLAISEN REARRANGEMENT. . ([Link])

-

Allyl propenyl ether | C6H10O | CID 534283. PubChem. ([Link])

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. ([Link])

-

P-NITROPHENYL ACETATE--N/H. MP Biomedicals. ([Link])

-

Phenyl Ethyl Allyl Ether (14289-65-7) | Quality Chemical Dealer. Aromatic & Fine Chemicals. ([Link])

-

(3-Nitrophenyl) methanol, ethyl ether. Cheméo. ([Link])

Sources

An In-depth Technical Guide to Allyl p-Nitrophenyl Ether: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl p-nitrophenyl ether, systematically known as 1-(allyloxy)-4-nitrobenzene, is an aromatic organic compound that holds significance in the study of reaction mechanisms and as a versatile intermediate in organic synthesis. Its structure, featuring an allyl group linked to a p-nitrophenyl moiety via an ether bond, makes it a key substrate for investigating the Claisen rearrangement and a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ether linkage, making it a subject of academic and industrial interest. This guide provides a comprehensive overview of its historical context, detailed synthesis protocols, and notable chemical transformations.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader exploration of allyl aryl ethers and the seminal discovery of the Claisen rearrangement by Ludwig Claisen in 1912.[1][2] Claisen's work on the thermal rearrangement of allyl phenyl ether to 2-allylphenol opened a new chapter in synthetic organic chemistry, providing a powerful tool for carbon-carbon bond formation.[1]

While a singular discovery paper for this compound is not readily apparent in early literature, its synthesis and study are a logical extension of Claisen's foundational work. The introduction of a nitro group at the para position of the phenyl ring allowed chemists to probe the electronic effects on the[3][3]-sigmatropic rearrangement, a topic of considerable interest in the decades following the initial discovery. The preparation of a variety of substituted allyl phenyl ethers, including nitro-substituted derivatives, became a common practice to understand the scope and mechanism of this fascinating reaction. The synthesis of this compound would have followed the well-established Williamson ether synthesis, a robust method for preparing ethers known since the mid-19th century.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The overall reaction is depicted below:

Caption: General schematic of the Williamson ether synthesis for this compound.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful synthesis.

-

p-Nitrophenol as the Starting Material: The phenolic proton of p-nitrophenol is significantly more acidic than that of phenol due to the electron-withdrawing nature of the para-nitro group, which stabilizes the resulting phenoxide anion through resonance. This enhanced acidity facilitates deprotonation by a moderately strong base.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. It is sufficiently basic to deprotonate the p-nitrophenol, is inexpensive, and is easily removed during workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Allyl Halide: Allyl bromide is a typical choice as the allyl source due to its higher reactivity compared to allyl chloride, ensuring a faster reaction rate.

-

Solvent: Acetone or acetonitrile are excellent solvents for this type of reaction. They are polar aprotic solvents that can dissolve both the phenoxide salt and the allyl halide, facilitating the SN2 reaction. They also have convenient boiling points for refluxing the reaction mixture.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenol (13.9 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

-

Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (14.5 g, 0.12 mol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-